

Application Notes: Analytical Methods for Detecting Fluopicolide Residues in Crops

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Compound of Interest

Compound Name: Fluopicolide

Cat. No.: B166169

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Introduction

Fluopicolide is a widely used fungicide for controlling Oomycete diseases in various crops. Monitoring its residues is crucial to ensure food safety and compliance with regulatory limits. These application notes provide detailed protocols for the determination of **fluopicolide** residues in agricultural products using modern analytical techniques. The primary methods discussed are based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography (GC), offering high sensitivity and selectivity.

Target Audience

These protocols and notes are intended for researchers, analytical scientists, and professionals involved in pesticide residue analysis and food safety testing.

Method 1: Analysis of Fluopicolide Residues using LC-MS/MS

This method is suitable for a wide range of fruit and vegetable matrices. It utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by LC-MS/MS detection, which is highly selective and sensitive for **fluopicolide** and its metabolite, 2,6-dichlorobenzamide.

Experimental Protocol

1. Sample Preparation (QuEChERS Method)

- Homogenization: Weigh 10-20 g of a representative portion of the crop sample into a blender and homogenize. For grains, legumes, and seeds, add 20 mL of water to 10 g of sample and let it stand for 2 hours before homogenization. For tea leaves, add 20 mL of water to 5 g of sample and let it stand for 2 hours.
- Extraction:
 - Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile (for grape and soil samples, a 2% aqueous solution of formic acid can be added for better extraction).[1]
 - For certain vegetables, ethyl acetate can also be used as the extraction solvent.[2][3]
 - Add 6 g of anhydrous sodium chloride to facilitate phase separation.[1]
 - Vortex the tube vigorously for 5 minutes to ensure thorough mixing and extraction.
 - Centrifuge the tube at 3800 rpm for 5 minutes.[1]
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Take a 1-2 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL or 15 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate. The specific amount of sorbent may vary depending on the matrix.
 - Vortex for 1 minute.
 - Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.
- Final Solution:
 - Filter the supernatant through a 0.22 μ m syringe filter into an autosampler vial.
 - This solution is now ready for LC-MS/MS analysis.

2. LC-MS/MS Instrumental Analysis

- Liquid Chromatography (LC) Conditions:
 - Column: A C18 reversed-phase column is typically used.
 - Mobile Phase: A gradient elution with a binary mobile phase consisting of 0.1% formic acid in water and methanol or acetonitrile is common. For example, an isocratic elution with methanol and 0.1% formic acid in water (65:35, v/v) can be used.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 µL.
- Mass Spectrometry (MS/MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Ion Source Parameters:
 - Capillary Voltage: 4 kV.
 - Gas Temperature: 350 °C.
 - Gas Flow (N₂): 8.0 L/min.
 - Nebulizer Pressure: 35 psi.
 - MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for **fluopicolide** and its metabolites for quantification and confirmation.

3. Calibration

Prepare matrix-matched calibration standards by spiking blank crop extracts with known concentrations of **fluopicolide** standard solutions (e.g., 0.0005–0.01 mg/L) to compensate for matrix effects.

Method 2: Analysis of Fluopicolide Residues using GC

Gas chromatography-based methods, particularly with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS), are also effective for the analysis of **fluopicolide** in certain matrices like vegetables and soil.

Experimental Protocol

1. Sample Preparation

The sample preparation can follow a similar QuEChERS or ethyl acetate-based extraction as described for the LC-MS/MS method.

2. GC Instrumental Analysis

- Gas Chromatography (GC) Conditions:
 - Column: A capillary column suitable for pesticide analysis (e.g., HP-5).
 - Injector Temperature: 290 °C.
 - Oven Temperature Program: A programmed temperature gradient is used to separate the analytes. For example, starting at a lower temperature and ramping up to a final temperature.
 - Carrier Gas: Helium or Nitrogen.
- Detector Conditions:
 - ECD Detector Temperature: 300 °C.
 - MS Detector: If using GC-MS, operate in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Data Presentation: Method Validation Parameters

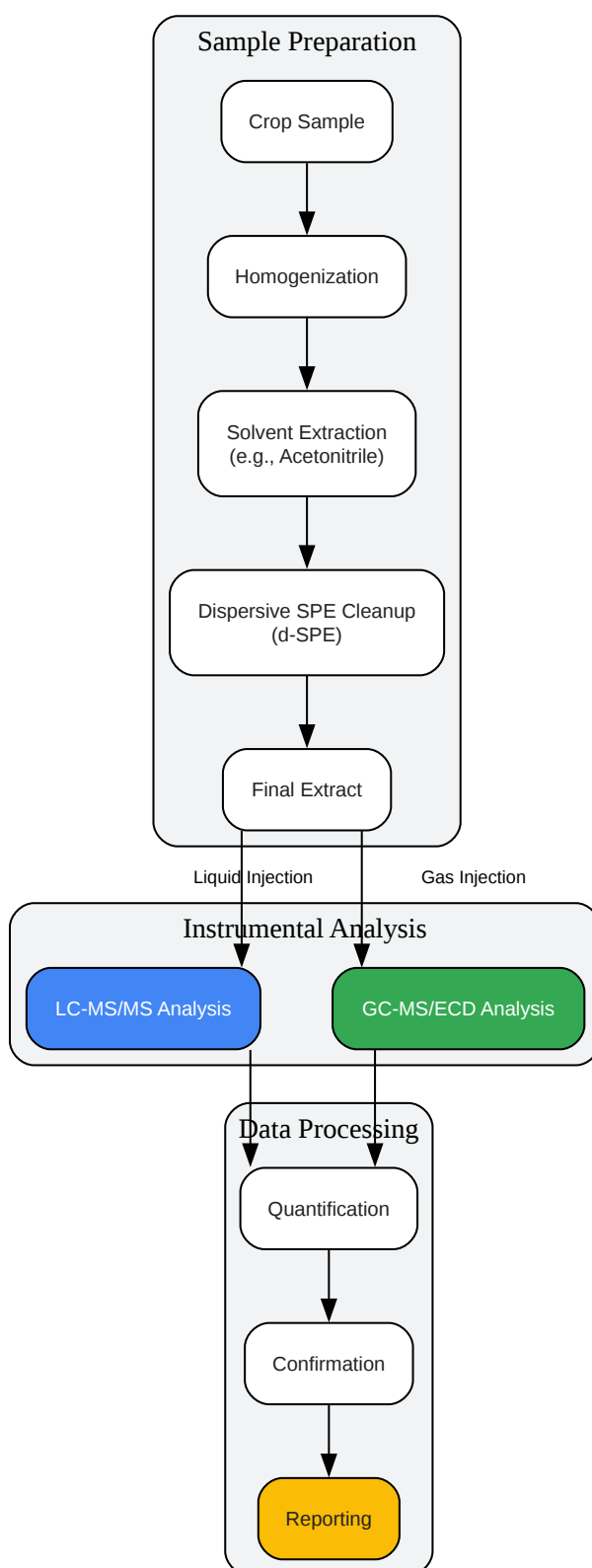
The following table summarizes the quantitative performance data for different analytical methods used for **fluopicolide** residue analysis in various crops.

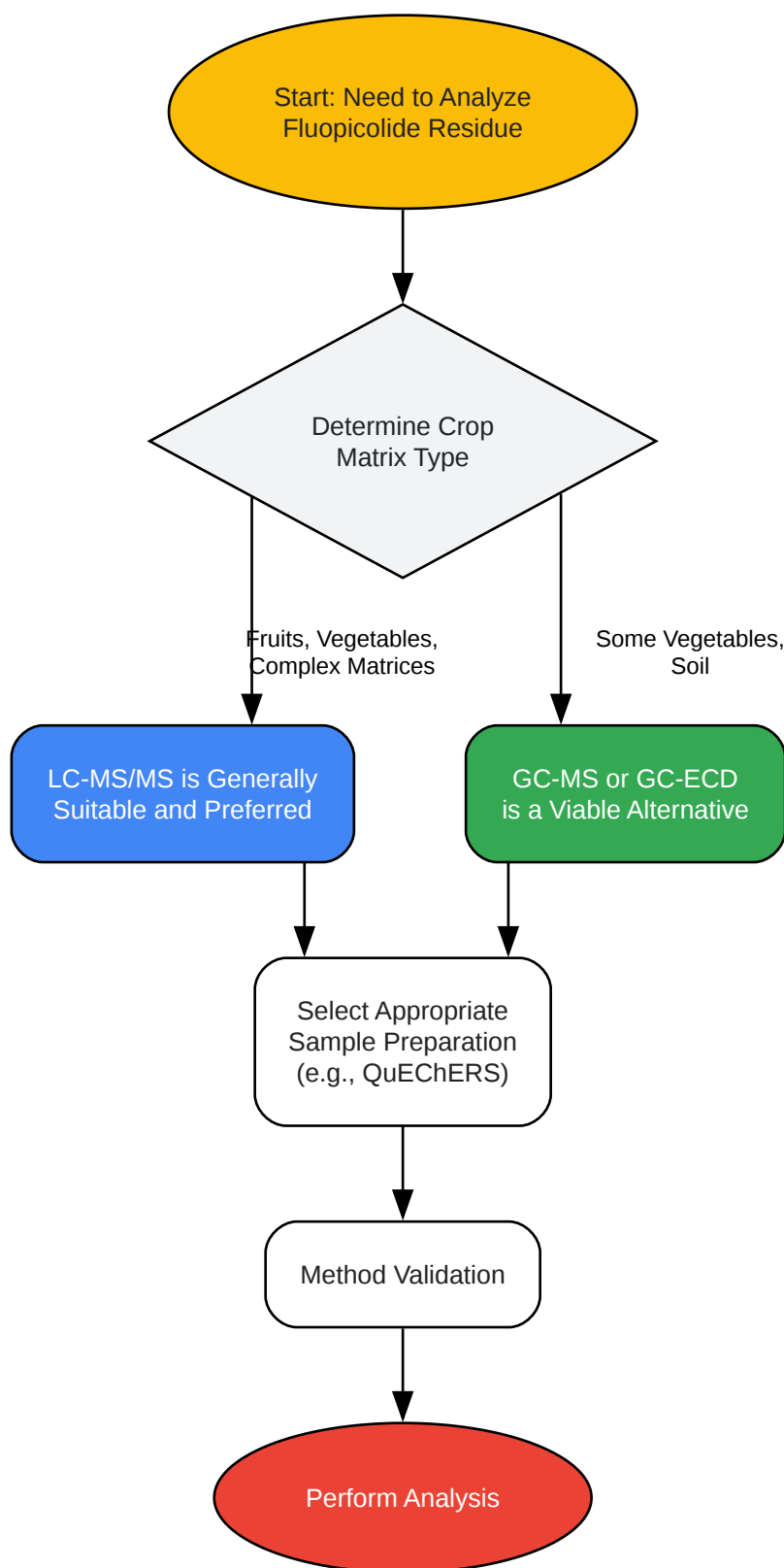
Crop Matrix	Analytical Method	Sample Preparation	LOQ (mg/kg)	Recovery (%)	RSD (%)	Reference
Vegetables (Cabbage, Cauliflower, Cucumber)	GC, GC-MS	QuEChER S	0.01	68.72 - 97.80	4.8 - 13.8	
Vegetables (Cabbage, Cauliflower, Cucumber)	GC, GC-MS	Ethyl Acetate Extraction	0.01	62.22 - 99.40	4.5 - 13.0	
Tomato	GLC, GC-MS	QuEChER S	0.01	-	-	
Grapes and Soil	LC-MS/MS	Modified QuEChER S	0.001 - 0.002	100 - 108	0.8 - 4.6	
Citrus	LC-MS/MS	Rapid Extraction (QuEChER S)	0.01	106.1 - 117.5	0.3 - 10.6	
Cucumber and Soil	GC-ECD	-	0.01	78 - 111	1.6 - 10.2	
Grapes and Soil	GC-MS	QuEChER S	0.02	94 - 101	0.2 - 4.4	

LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

Visualizations

Experimental Workflow for **Fluopicolide** Residue Analysis





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- 3. researchgate.net [researchgate.net]
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